molecular formula C14H21ClN2O B2839169 (3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine CAS No. 626208-39-7

(3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine

Cat. No.: B2839169
CAS No.: 626208-39-7
M. Wt: 268.79
InChI Key: MERFUFHSNCLISH-UHFFFAOYSA-N
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Description

(3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine is a chemical compound that features a benzyl group substituted with a chlorine atom at the third position and a morpholine ring attached via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzyl group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The amine group can undergo hydrolysis to form corresponding alcohols and acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted benzyl derivatives.

    Oxidation: Formation of benzyl alcohols and acids.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

(3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine is unique due to the presence of both the chlorine-substituted benzyl group and the morpholine ring. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other applications.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O/c15-14-4-1-3-13(11-14)12-16-5-2-6-17-7-9-18-10-8-17/h1,3-4,11,16H,2,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERFUFHSNCLISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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